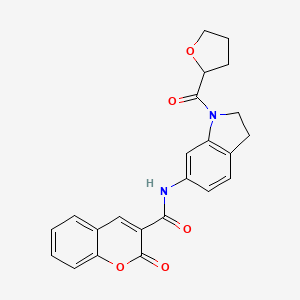
2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide (CAS Number: 1060183-59-6) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, specifically focusing on anticancer and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N2O5 with a molecular weight of 404.4 g/mol. Its structure comprises a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer effects.
| Property | Value |
|---|---|
| CAS Number | 1060183-59-6 |
| Molecular Formula | C23H20N2O5 |
| Molecular Weight | 404.4 g/mol |
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects in micromolar concentrations against several types of cancer cells, including:
- A549 (Lung cancer)
- HeLa (Cervical cancer)
- U373n (Glioblastoma)
- HS683 (Brain cancer)
- B16F10 (Melanoma)
In a study presented at the North Caucasus Organic Chemistry Symposium, compounds related to this structure exhibited micromolar activity around 10 µM against these cell lines, indicating promising anticancer properties .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound may interact with specific cellular pathways that regulate cancer cell survival and growth. For instance, it has been suggested that the structural features of the chromene moiety contribute to its ability to modulate signaling pathways involved in oncogenesis.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Research indicates that derivatives of chromene compounds exhibit activity against various bacterial strains. A study highlighted that certain coumarin analogues, closely related to this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines
- Study : The evaluation of cytotoxic effects on A549 and HeLa cells.
- Findings : The compound exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell viability.
-
Antimicrobial Testing
- Study : Evaluation against common bacterial strains.
- Findings : The compound showed moderate antibacterial activity with zones of inhibition comparable to established antibiotics.
Eigenschaften
IUPAC Name |
2-oxo-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-21(17-12-15-4-1-2-5-19(15)30-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-29-20/h1-2,4-5,7-8,12-13,20H,3,6,9-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNWSYQTAXAPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














